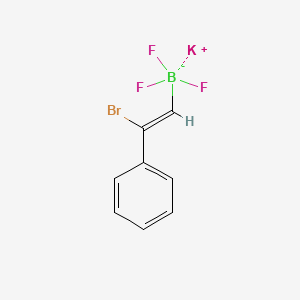

Potassium (2-bromo-2-phenylvinyl)trifluoroborate

Übersicht

Beschreibung

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is an organoboron compound with the molecular formula C8H6BBrF3K. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (2-bromo-2-phenylvinyl)trifluoroborate can be synthesized through the reaction of 2-bromo-2-phenylvinylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere and at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for potassium trifluoroborates often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (2-bromo-2-phenylvinyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and organic halides (e.g., aryl bromides).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Cross-Coupling Reactions

- Potassium (2-bromo-2-phenylvinyl)trifluoroborate is predominantly utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound acts as a boron source that can react with various electrophiles, including aryl and vinyl halides, under mild conditions .

Reactivity and Mechanism

- The mechanism typically involves the oxidative addition of the halide to a palladium catalyst followed by transmetallation with the organoboron reagent, leading to the desired coupling product. This process is essential for constructing biphenyl derivatives and other complex frameworks used in pharmaceuticals and materials science .

Biological Applications

Synthesis of Bioactive Compounds

- In medicinal chemistry, this compound serves as a crucial building block for synthesizing biologically active compounds. It has been employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients, showcasing its utility in drug discovery and development .

Cellular Effects

- Research indicates that this compound can influence cellular processes by modulating enzyme activities involved in metabolic pathways. Its interaction with biomolecules can lead to significant changes in gene expression and cellular signaling, which are critical for understanding drug mechanisms .

Industrial Applications

Material Science

- This compound finds applications in the production of advanced materials, including polymers and electronic components. Its use in polymerization reactions contributes to the development of new materials with tailored properties for specific applications, such as photonic crystals and electronic devices .

Photonic Applications

- The compound has also been explored for its potential in synthesizing sensitizers for dye-sensitized solar cells, highlighting its role in renewable energy technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Formation of complex organic molecules |

| Biological Applications | Synthesis of pharmaceuticals | Development of active pharmaceutical ingredients |

| Industrial Applications | Production of advanced materials | Tailored properties for specific applications |

| Photonic Technologies | Synthesis of sensitizers for solar cells | Contribution to renewable energy solutions |

| Safety | Corrosive properties | Requires PPE for safe handling |

Wirkmechanismus

The mechanism of action for potassium (2-bromo-2-phenylvinyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Potassium (2-bromo-2-phenylvinyl)trifluoroborate is unique among potassium trifluoroborates due to its specific structure and reactivity. Similar compounds include:

Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but lacks the bromine substituent, which can influence reactivity and selectivity.

Potassium (2-bromo-4-methylphenyl)trifluoroborate: Another bromine-substituted trifluoroborate with different electronic and steric properties.

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

Biologische Aktivität

Potassium (2-bromo-2-phenylvinyl)trifluoroborate, with CAS number 219718-89-5, is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical features:

- Molecular Formula : CHBBrFK

- Molecular Weight : 288.942 g/mol

- Functional Groups : Alkene, Halogenated, Vinyl

The compound features a vinyl group that is crucial for its reactivity in various coupling reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, which are essential for the modification of biomolecules. The trifluoroborate moiety acts as a stable surrogate for boronic acids, facilitating reactions under mild conditions .

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, boron-containing compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. The specific inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, has been noted as a promising therapeutic target in cancer treatment .

2. Antimicrobial Properties

Research has also explored the antimicrobial potential of organoboron compounds. The incorporation of trifluoroborate groups enhances the solubility and stability of these compounds in biological environments, potentially leading to increased efficacy against various pathogens .

3. Neuroprotective Effects

There is emerging evidence suggesting that certain organoboron derivatives may exhibit neuroprotective effects by modulating oxidative stress pathways and inflammatory responses within neuronal cells. This could have implications for treating neurodegenerative diseases .

Case Study 1: PARP Inhibition

A systematic investigation into the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the 3-position of the phenyl ring significantly enhanced PARP inhibitory activity. Compounds derived from this compound showed IC values in the low micromolar range, indicating potent inhibition compared to standard treatments .

Case Study 2: Antimicrobial Testing

In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Efficacy (IC) |

|---|---|---|

| PARP Inhibition | Inhibition of DNA repair mechanisms | Low micromolar range |

| Antimicrobial Activity | Disruption of cell membranes | Varies by strain |

| Neuroprotection | Modulation of oxidative stress | Under investigation |

Eigenschaften

IUPAC Name |

potassium;[(Z)-2-bromo-2-phenylethenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSODWGWQNMCMLU-PHZXCRFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C1=CC=CC=C1)\Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673706 | |

| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219718-89-5 | |

| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.